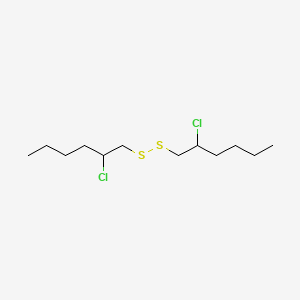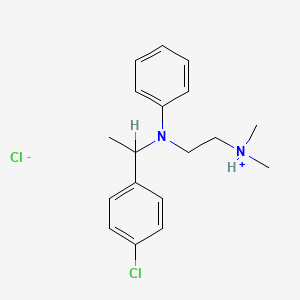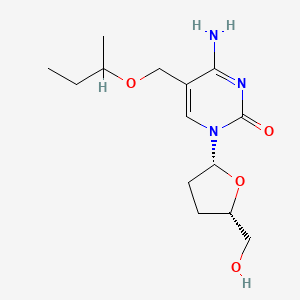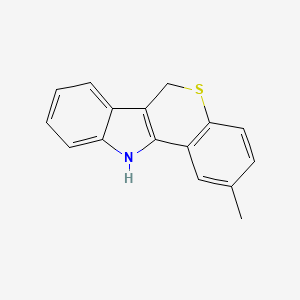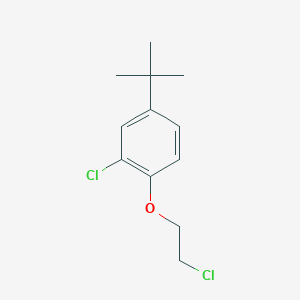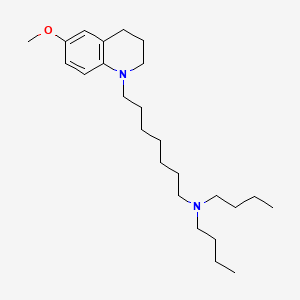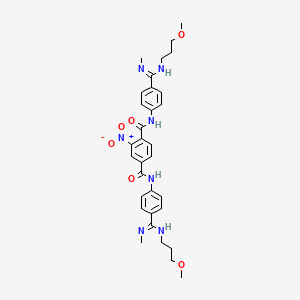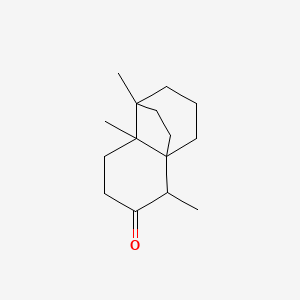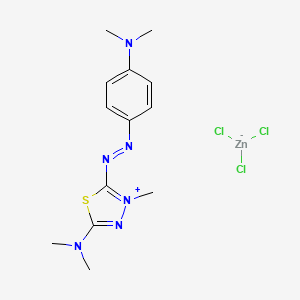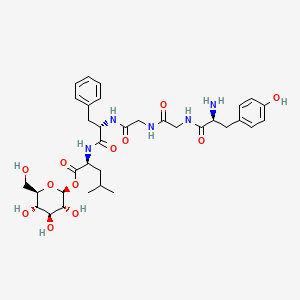
1-5-b-Neoendorphin (human), beta-D-glucopyranosyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-5-b-Neoendorphin (human), beta-D-glucopyranosyl ester is a synthetic derivative of the endogenous opioid peptide, neoendorphin. Neoendorphins are a group of opioid peptides derived from the proteolytic cleavage of prodynorphin. These peptides are known for their role in pain modulation and other physiological functions .
准备方法
The synthesis of 1-5-b-Neoendorphin (human), beta-D-glucopyranosyl ester involves several steps:
Peptide Synthesis: The initial step involves the solid-phase synthesis of the peptide chain using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Glycosylation: The peptide is then glycosylated using beta-D-glucopyranosyl donors under specific conditions to form the glucopyranosyl ester.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
化学反应分析
1-5-b-Neoendorphin (human), beta-D-glucopyranosyl ester undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the tyrosine residue, forming dityrosine cross-links.
Reduction: Reduction reactions can occur at the disulfide bonds, if present, leading to the formation of free thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different glycosylated derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-5-b-Neoendorphin (human), beta-D-glucopyranosyl ester has several scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the stability of glycosylated peptides.
Biology: This compound is used to investigate the role of glycosylation in peptide function and stability.
Medicine: It is studied for its potential therapeutic applications in pain management and wound healing due to its opioid activity.
作用机制
The mechanism of action of 1-5-b-Neoendorphin (human), beta-D-glucopyranosyl ester involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to the activation of intracellular signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the extracellular signal-regulated kinases (ERK) pathway. This results in the modulation of pain perception and other physiological responses .
相似化合物的比较
1-5-b-Neoendorphin (human), beta-D-glucopyranosyl ester can be compared with other similar compounds such as:
Alpha-Neoendorphin: Another endogenous opioid peptide with similar pain-modulating properties.
Beta-Neoendorphin: The non-glycosylated form of the compound, which has similar biological activity but different stability and solubility properties.
The uniqueness of this compound lies in its glycosylation, which enhances its stability and solubility, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
117833-65-5 |
|---|---|
分子式 |
C34H47N5O12 |
分子量 |
717.8 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C34H47N5O12/c1-18(2)12-24(33(49)51-34-30(46)29(45)28(44)25(17-40)50-34)39-32(48)23(14-19-6-4-3-5-7-19)38-27(43)16-36-26(42)15-37-31(47)22(35)13-20-8-10-21(41)11-9-20/h3-11,18,22-25,28-30,34,40-41,44-46H,12-17,35H2,1-2H3,(H,36,42)(H,37,47)(H,38,43)(H,39,48)/t22-,23-,24-,25+,28+,29-,30+,34-/m0/s1 |
InChI 键 |
FJVGXZUTEIYMAO-JFLMFJNZSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
规范 SMILES |
CC(C)CC(C(=O)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)

![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)
